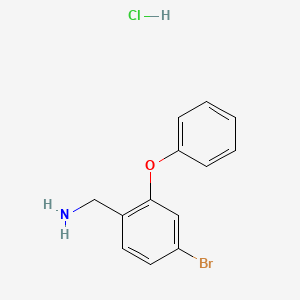
(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride
Overview
Description
“(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1315368-16-1 . It has a molecular weight of 314.61 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is “(4-bromo-2-phenoxyphenyl)methanamine hydrochloride” and its Inchi Code is 1S/C13H12BrNO.ClH/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12;/h1-8H,9,15H2;1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Synthetic Intermediate for Pharmaceutical Compounds
(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride: serves as a synthetic intermediate in the pharmaceutical industry. Its structure is conducive to modifications that can lead to the development of various therapeutic agents. For instance, its use in the synthesis of δ-opioid receptor ligands has been documented, which are crucial in pain management and neurological research .
Antifungal Agent Synthesis
The compound’s bromine and amine functional groups make it a valuable precursor in the synthesis of antifungal agents. These agents are essential in combating fungal infections, which are a significant concern in both clinical settings and agriculture .
Ligand for Metal Complexes
Research has utilized (4-Bromo-2-phenoxyphenyl)methanamine hydrochloride as a ligand to synthesize metal complexes with metals like Zn(II), Co(II), Cu(II), Ni(II), and Mn(II). These complexes have potential applications in catalysis, material science, and as models for biological systems .
Antibacterial Activity
The compound has been involved in the synthesis of derivatives that exhibit antibacterial activities. These derivatives have been tested against various bacterial strains such as Escherichia coli , Pseudomonas aeruginosa , Bacillus subtilis , and Staphylococcus aureus , showing promise as antibacterial agents .
Research in Immunology & Inflammation
Given its role as a synthetic intermediate, (4-Bromo-2-phenoxyphenyl)methanamine hydrochloride can be used in the creation of biochemicals that aid in the study of immunological processes and inflammatory responses. This can contribute to the understanding of immune system disorders and the development of anti-inflammatory drugs .
Safety and Hazards
properties
IUPAC Name |
(4-bromo-2-phenoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO.ClH/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12;/h1-8H,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSJZYVKHCQOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




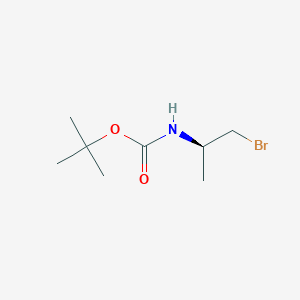

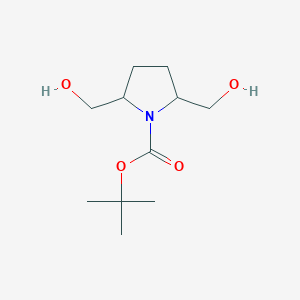
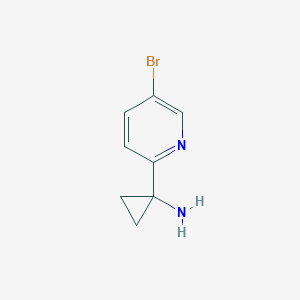
![Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1525707.png)
![2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525708.png)
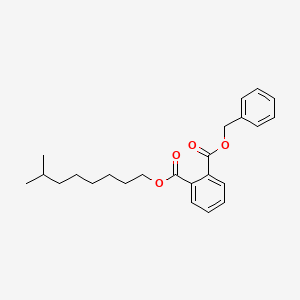

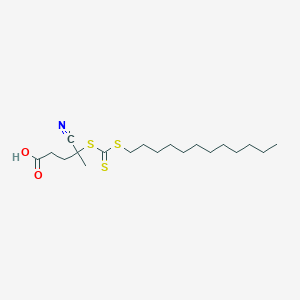
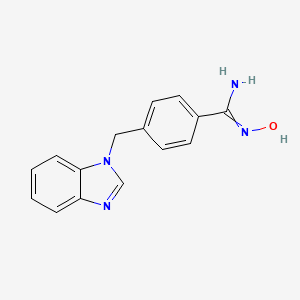


![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine](/img/structure/B1525723.png)